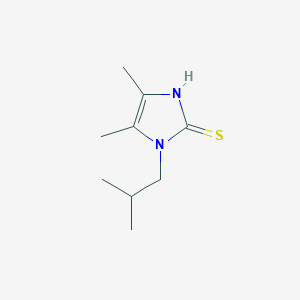

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

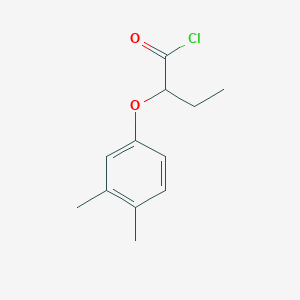

The compound “4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol” is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms . Imidazole derivatives are known to have a wide range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The ring would be substituted with methyl groups at the 4 and 5 positions, and a 2-methylpropyl group at the 1 position. The 2 position of the ring would contain a thiol group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Imidazole derivatives are generally soluble in polar solvents due to the presence of nitrogen atoms .Applications De Recherche Scientifique

Thermodynamic and Electrochemical Properties

Research has highlighted the electrochemical properties of imidazole-2-thiols, including 4,5-dimethylimidazole-2-thiol. These compounds exhibit distinct oxidation and reduction potentials, which are significant for various chemical processes. The study also delves into the thermodynamic properties, such as enthalpy and entropy changes, providing insights into their behavior in different chemical reactions (Po et al., 1991).

Alkylation in Chemical Synthesis

Alkylation studies involving 4,5-dihydro-1H-imidazole-2-thiol have been conducted, revealing the potential of these compounds in creating new organosilicon ionic liquids. This research contributes to the field of synthetic chemistry, offering pathways for developing novel compounds with specific properties (Yarosh et al., 2017).

Role in Metal Complex Synthesis

Studies have shown the synthesis of silver(I) and gold(I) complexes using 4,5-dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, a derivative of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol. Such research is crucial for understanding the properties of metal complexes and their potential applications in catalysis and materials science (Gaillard et al., 2009).

Corrosion Inhibition

Research has been conducted on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, including derivatives of imidazole-2-thiol. This research is pivotal for industries dealing with metal preservation and anti-corrosion technologies (Ammal et al., 2018).

Application in Herbicide Analysis

The role of dimethyl derivatives of imidazolinone herbicides, which includes 4,5-dimethylimidazole-2-thiol, in developing efficient gas chromatographic methods for herbicide analysis in various matrices has been explored. This is significant for environmental monitoring and agricultural sciences (Anisuzzaman et al., 2000).

Anticancer Activity

A study on the synthesis of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2-thiol derivatives and their anticancer activities highlights the potential of these compounds in medical research, particularly in the development of new anticancer drugs (Duran & Demirayak, 2012).

Corrosion Inhibition in Acidic Media

Further research on arylamino substituted mercaptoimidazole derivatives, including 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione, as corrosion inhibitors for carbon steel in acidic solutions, contributes to industrial applications in corrosion protection (Duran et al., 2021).

Propriétés

IUPAC Name |

4,5-dimethyl-3-(2-methylpropyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-6(2)5-11-8(4)7(3)10-9(11)12/h6H,5H2,1-4H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEGRXRYZCXTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2472766.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2472769.png)

![3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2472770.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide](/img/structure/B2472775.png)

![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2472782.png)

![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)